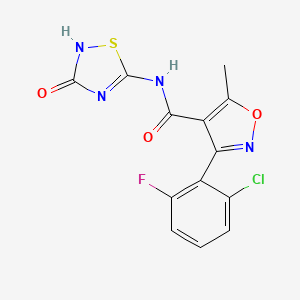![molecular formula C4H9N5 B2535505 méthyl[(1-méthyl-1H-1,2,3,4-tétrazol-5-yl)méthyl]amine CAS No. 1249712-29-5](/img/structure/B2535505.png)
méthyl[(1-méthyl-1H-1,2,3,4-tétrazol-5-yl)méthyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine is a chemical compound with the molecular formula C4H9N5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Applications De Recherche Scientifique
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
Target of Action
This compound is a derivative of tetrazole, a class of compounds known to exhibit various biological activities . .
Mode of Action
As a tetrazole derivative, it may share some of the biological activities observed in other tetrazoles
Biochemical Pathways
Tetrazoles have been found to participate in various biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
Its predicted boiling point is 291.9±19.0 °C and its predicted density is 1.32±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its structural similarity to other tetrazoles, it may exhibit a range of biological activities
Action Environment
The action of methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules, which can affect the stability, efficacy, and action of the compound. More research is needed to understand these influences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde+methylamine→methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to ensure the final product meets the required specifications. Advanced techniques like chromatography and crystallization are often employed to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-5-aminotetrazole: Similar in structure but lacks the methylamine group.
1H-Tetrazol-5-amine, 1-methyl-: Another derivative of tetrazole with different functional groups.
Uniqueness
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-methyl-1-(1-methyltetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-5-3-4-6-7-8-9(4)2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFGLAEQNQETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)

![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)
![N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2535433.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B2535434.png)


![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)

![8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2535440.png)
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)


